molecular formula C8H10ClNO B8560579 1-(4-Amino-2-chlorophenyl)ethanol

1-(4-Amino-2-chlorophenyl)ethanol

Cat. No.: B8560579
M. Wt: 171.62 g/mol
InChI Key: HQQVIKFUKBTOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2-chlorophenyl)ethanol is a chiral aromatic compound featuring an ethanol group (-CH2CH2OH) attached to a 4-amino-2-chlorophenyl scaffold. The 4-amino-2-chlorophenyl moiety is a common pharmacophore, with modifications to its functional groups significantly altering physicochemical and biological properties .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

1-(4-amino-2-chlorophenyl)ethanol

InChI

InChI=1S/C8H10ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,10H2,1H3

InChI Key

HQQVIKFUKBTOLA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)N)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Functional Groups Biological Activity/Application Reference
This compound Not provided C8H10ClNO Ethanol, amino, chloro Chiral intermediate in synthesis
1-(4-Amino-2-chlorophenyl)ethanone 72531-23-8 C8H8ClNO Ketone, amino, chloro Precursor for graphene nanocomposites
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide 299934-12-6 C14H11Cl2N2O2 Benzamide, hydroxy, chloro Potent human adenovirus inhibitor
1-(4-Amino-2-chlorophenyl)-5-trifluoromethyl-2(1H)-pyridone Not provided C12H9ClF3N2O Pyridone, trifluoromethyl NIH 3T3 cell inhibition
(R)-2-Amino-1-(4-chlorophenyl)ethanol hydrochloride 875467-74-6 C8H11Cl2NO Ethanol hydrochloride, amino, chloro Pharmaceutical intermediate

Structural Modifications and SAR

  • Substituent Position: The 4-amino-2-chloro substitution pattern optimizes electronic effects for aromatic interactions. For example, shifting the chloro group to the 3-position (as in 1-(3-Chloro-6-methylphenyl)-1-cyclopropylethanol) reduces biological activity due to steric hindrance .
  • Chirality: Enantiomers like (R)-2-Amino-1-(4-chlorophenyl)ethanol hydrochloride exhibit distinct pharmacological profiles. The (R,R) configuration in related aminophenol derivatives stabilizes intramolecular O-H⋯N hydrogen bonds, critical for asymmetric induction .

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